molecular formula C4H4Cl2N4 B6339775 2,5-Dichloro-4,6-pyrimidinediamine CAS No. 13117-14-1

2,5-Dichloro-4,6-pyrimidinediamine

Cat. No.: B6339775
CAS No.: 13117-14-1
M. Wt: 179.00 g/mol
InChI Key: UENWUQGHNGTUCL-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-pyrimidinediamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and two amino groups at positions 4 and 6. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,5-Dichloropyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly in the synthesis of quinazolinone compounds, which are known to inhibit phosphatidylinositol 3-kinase . This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase, by inhibiting its activity. The inhibition of this enzyme can affect multiple signaling pathways, leading to changes in cellular functions.

Cellular Effects

The effects of 2,5-Dichloropyrimidine-4,6-diamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition can lead to reduced inflammation and altered immune responses, showcasing its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2,5-Dichloropyrimidine-4,6-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits phosphatidylinositol 3-kinase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can result in downstream effects on cell signaling and gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloropyrimidine-4,6-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloropyrimidine-4,6-diamine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of target enzymes and prolonged changes in cellular functions.

Dosage Effects in Animal Models

The effects of 2,5-Dichloropyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered metabolic functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

2,5-Dichloropyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, its interaction with phosphatidylinositol 3-kinase can alter the levels of phosphatidylinositol phosphates, impacting cellular signaling and metabolism.

Transport and Distribution

The transport and distribution of 2,5-Dichloropyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2,5-Dichloropyrimidine-4,6-diamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4,6-pyrimidinediamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or dichloroethane, and a chlorination catalyst like thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves feeding formamide, absolute ethanol, and sodium ethoxide into a reactor, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The product is isolated by centrifugation and drying .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-pyrimidinediamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Amino-substituted pyrimidines.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

2,5-Dichloro-4,6-pyrimidinediamine is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,6-Dichloro-4-nitropyrimidine
  • 2,5-Dichloro-4,6-dimethylpyrimidine

Uniqueness

2,5-Dichloro-4,6-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and chlorine atoms make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2,5-dichloropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENWUQGHNGTUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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